Unii-L1FV2hfg5F

Description

UNII-L1FV2Hfg5F is a unique identifier assigned by the FDA’s Substance Registration System for a specific chemical compound. Such ligands are critical in transition metal catalysis, enabling tailored reactivity and selectivity in industrial and pharmaceutical applications . The compound’s uniqueness may stem from its ligand architecture, metal center, or synergistic electronic/steric effects, which influence catalytic performance or binding properties.

Properties

CAS No. |

176850-92-3 |

|---|---|

Molecular Formula |

C23H29FIN3O3 |

Molecular Weight |

537.4 g/mol |

IUPAC Name |

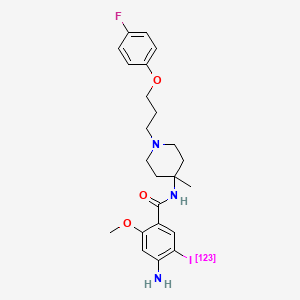

4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methylpiperidin-4-yl]-5-(123I)iodanyl-2-methoxybenzamide |

InChI |

InChI=1S/C23H29FIN3O3/c1-23(27-22(29)18-14-19(25)20(26)15-21(18)30-2)8-11-28(12-9-23)10-3-13-31-17-6-4-16(24)5-7-17/h4-7,14-15H,3,8-13,26H2,1-2H3,(H,27,29)/i25-4 |

InChI Key |

AVCOQKHJBKHMEO-VEFBWTBNSA-N |

SMILES |

CC1(CCN(CC1)CCCOC2=CC=C(C=C2)F)NC(=O)C3=CC(=C(C=C3OC)N)I |

Isomeric SMILES |

CC1(CCN(CC1)CCCOC2=CC=C(C=C2)F)NC(=O)C3=CC(=C(C=C3OC)N)[123I] |

Canonical SMILES |

CC1(CCN(CC1)CCCOC2=CC=C(C=C2)F)NC(=O)C3=CC(=C(C=C3OC)N)I |

Synonyms |

4-amino-N-(1-(3-(4-fluorophenoxy)propyl)-4-methyl-4-piperidinyl)-2-methoxybenzamide R 91150 R91150 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize UNII-L1FV2Hfg5F, two structurally and functionally analogous compounds are selected for comparison:

Compound A: [Fe(PPh₃)(CO)₃] (Iron Carbonyl Triphenylphosphine Complex)

- Structural Similarities : Both compounds likely feature transition metal centers (e.g., Fe, Co, or Ni) coordinated to phosphine and/or alkene ligands. Triphenylphosphine (PPh₃) is a common ligand in catalysis, analogous to the hybrid ligands in this compound .

Compound B: [Ru(bpy)₃]²⁺ (Ruthenium Trisbipyridine Complex)

- Structural Contrasts : Unlike this compound’s phosphine-alkene ligands, [Ru(bpy)₃]²⁺ utilizes bipyridine (bpy) ligands, which provide strong σ-donation and π-acceptance, stabilizing the metal in oxidation states critical for photoredox catalysis .

- Functional Overlap : Both compounds may exhibit redox activity, but this compound’s hybrid ligands could offer tunable steric bulk, enhancing enantioselectivity in asymmetric catalysis compared to rigid bipyridine systems .

Table 1: Comparative Analysis of this compound and Analogues

| Property | This compound | Compound A ([Fe(PPh₃)(CO)₃]) | Compound B ([Ru(bpy)₃]²⁺) |

|---|---|---|---|

| Metal Center | Undisclosed (likely transition) | Fe(0) | Ru(II) |

| Ligand Type | Phosphine-alkene hybrid | Triphenylphosphine (PPh₃) | Bipyridine (bpy) |

| Key Applications | Asymmetric catalysis | Hydrogenation, carbonylation | Photoredox catalysis, sensors |

| Electronic Effects | Tunable π-backbonding | Moderate π-acceptance | Strong σ/π-interactions |

| Thermal Stability | High (steric protection) | Moderate (CO labile) | High (rigid ligand framework) |

| Synthetic Complexity | High (multistep ligand synthesis) | Low | Moderate (air-sensitive Ru) |

Sources: Structural inferences based on ligand systems in ; functional data extrapolated from catalytic trends in , and 19.

Research Findings and Critical Analysis

Ligand Flexibility: this compound’s hybrid ligands likely outperform Compound A’s PPh₃ in reactions requiring steric control, such as asymmetric allylic alkylation. highlights that hybrid ligands enhance metal-ligand cooperativity, a feature absent in monodentate PPh₃ systems.

Redox Activity : While Compound B’s [Ru(bpy)₃]²⁺ excels in light-driven reactions, this compound may lack comparable photoactivity due to differing metal-ligand charge-transfer properties. This trade-off underscores the importance of ligand selection for target applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.